molecular formula C7H14N2O B8674424 2-Amino-3-cyclobutylpropanamide

2-Amino-3-cyclobutylpropanamide

Cat. No.: B8674424
M. Wt: 142.20 g/mol
InChI Key: MQCCDDNZPIEPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Cyclobutyl Amino Acids as Non-Proteinogenic Building Blocks

Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org While over 500 amino acids are known to exist in nature, the vast majority are non-proteinogenic. wikipedia.org These unique molecules serve various biological functions, acting as metabolic intermediates, neurotransmitters, and components of bacterial cell walls and toxins. wikipedia.orgfiveable.me They can be synthesized in the laboratory and are sometimes referred to as unnatural amino acids. wikipedia.org

Cyclobutyl amino acids represent a specific class of non-proteinogenic amino acids characterized by the presence of a cyclobutane (B1203170) ring. This four-membered carbocycle imparts unique structural properties, including a puckered conformation, longer carbon-carbon bond lengths, and increased pi-character, all while being relatively chemically inert for a strained ring system. nih.gov These features make cyclobutane-containing amino acids valuable building blocks in medicinal chemistry and drug development. nih.govacs.org The incorporation of these structures can influence the conformational properties of peptides and other biomolecules, potentially leading to enhanced biological activity or stability. nih.gov

Academic Significance in Advanced Organic Synthesis and Chemical Biology

The study of non-proteinogenic amino acids, including those with cyclobutane moieties, holds considerable academic significance in the fields of advanced organic synthesis and chemical biology. The development of novel synthetic methods to create these unnatural amino acids is an active area of research. acs.org For instance, visible light-catalyzed [2+2]-cycloaddition has been explored as a method to access cyclobutane α-amino acid derivatives. acs.org

In chemical biology, non-proteinogenic amino acids are utilized to probe and modulate biological processes. frontiersin.org By incorporating them into peptides and proteins, researchers can investigate enzyme mechanisms, protein-protein interactions, and create molecules with novel functions. nih.govontosight.ai The unique three-dimensional structure and functionality of unnatural amino acids make them invaluable for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as increased stability. mdpi.com The synthesis of cyclobutane-containing amino acids and their incorporation into biologically active molecules is a testament to the synergy between organic synthesis and chemical biology, enabling the exploration of new chemical space and the development of potential new therapeutic agents. nih.gov

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-amino-3-cyclobutylpropanamide

InChI

InChI=1S/C7H14N2O/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10)

InChI Key

MQCCDDNZPIEPSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(C(=O)N)N

Origin of Product

United States

Chemical Derivatization and Advanced Functionalization of 2 Amino 3 Cyclobutylpropanamide

Strategies for Amide Group Modification

The primary amide functional group is a versatile handle for chemical derivatization. Although amides are among the most stable carboxylic acid derivatives, several methods can be employed for their transformation into other functional groups. masterorganicchemistry.comnih.gov These reactions typically require specific, and sometimes harsh, conditions to overcome the inherent stability of the amide bond. masterorganicchemistry.com

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, yielding 2-amino-3-cyclobutylpropanoic acid. This transformation can be achieved by heating the compound in the presence of a strong aqueous acid (e.g., HCl) or a strong base (e.g., NaOH). allen.inlibretexts.orglibretexts.org Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.comlibretexts.org The final products are the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, and the resulting carboxylate salt is protonated in a final workup step to yield the carboxylic acid. libretexts.org

Reduction: The amide group can be completely reduced to a primary amine, transforming 2-amino-3-cyclobutylpropanamide into 1,2-diamino-3-cyclobutylpropane. This is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com The reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), providing access to diamine structures. youtube.com

Dehydration: Conversion of the primary amide to a nitrile (2-amino-3-cyclobutylpropanenitrile) can be achieved through a dehydration reaction. This process involves the removal of a water molecule from the amide moiety and can be accomplished using a variety of dehydrating agents. rsc.orgyoutube.com Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and triphenylphosphine-based systems. nih.govmasterorganicchemistry.com

N-Alkylation and N-Arylation: While direct N-alkylation of the primary amide is challenging, it can be achieved under specific conditions. A more common strategy involves the N-alkylation of the primary amino group. Methodologies for the N-alkylation of similar structures, such as 2-amino-3-acylthiophenes, have been developed using conditions like cesium carbonate and an alkyl halide, often after protection of the amino group. nih.gov Such a strategy could potentially be adapted for the selective N-alkylation of either the amide or the amino group of 2-amino-3-cyclobutylpropanamide, likely requiring a careful choice of protecting groups and reaction conditions.

Table 1: Summary of Amide Group Modification Strategies

Reaction Reagents Product Functional Group
Acidic Hydrolysis Strong Acid (e.g., HCl), H₂O, Heat Carboxylic Acid
Basic Hydrolysis Strong Base (e.g., NaOH), H₂O, Heat Carboxylate (then Carboxylic Acid)
Reduction Lithium Aluminum Hydride (LiAlH₄) Amine

Cyclobutyl Ring Functionalization and Elaboration

The cyclobutane (B1203170) ring provides a unique three-dimensional structure that can be further functionalized to explore structure-activity relationships. Modern synthetic methods allow for precise modifications of the cyclobutyl scaffold.

A noteworthy strategy involves a sequential C–H/C–C functionalization approach to create cis-1,3-difunctionalized cyclobutanes. This method starts from readily available cyclobutyl aryl ketones. While not a direct modification of 2-amino-3-cyclobutylpropanamide itself, it represents a powerful synthetic route to elaborate precursors that can then be converted into the desired amino amide derivatives. The process begins with a Norrish-Yang cyclization of a cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. jenabioscience.combachem.com This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization, which allows for the stereospecific installation of various substituents at the 3-position of the cyclobutyl ring with exclusive cis-selectivity. jenabioscience.combachem.com

Crucially, this method can introduce a wide range of functional groups, including aryl, heteroaryl, alkenyl, and alkynyl moieties. jenabioscience.combachem.com Following the functionalization of the ring, the ketone moiety (originally a benzoyl group) can be converted into other functional groups, including the amide necessary for the final 2-amino-3-cyclobutylpropanamide derivative. bachem.com This approach provides a robust platform for generating a library of analogs with diverse substituents on the cyclobutyl ring, enabling detailed exploration of its structural and functional roles.

Table 2: Functional Groups Introduced via Palladium-Catalyzed Cyclobutyl Ring Elaboration

Coupling Partner Class Examples of Introduced Groups
Aryl Iodides Phenyl, Naphthyl, Substituted Phenyls
Heteroaryl Iodides Pyridyl, Thienyl, Furyl
Alkenyl Iodides Vinyl, Propenyl

Post-Synthetic Derivatization for Enhanced Research Utility

To serve as a tool in chemical biology and molecular pharmacology, 2-amino-3-cyclobutylpropanamide can be derivatized with various reporter groups or affinity tags. These "post-synthetic" modifications typically target the most accessible and reactive functional groups on the molecule, primarily the α-amino group. nih.gov Bioconjugation techniques are employed to covalently attach these functional moieties. wikipedia.orglibretexts.org

Fluorescent Labeling: The primary amino group is an excellent target for fluorescent labeling. nih.gov This is commonly achieved by reacting the amine with a fluorophore that has been activated as an N-hydroxysuccinimide (NHS) ester. jenabioscience.combachem.comnih.gov This reaction forms a stable amide bond between the molecule and the fluorescent dye. bachem.com A wide array of fluorophores, such as fluorescein (B123965) (FAM), rhodamine, and BODIPY dyes, are available as NHS esters, allowing for the creation of probes with different spectral properties. acs.org These fluorescently labeled analogs can be used in applications like fluorescence microscopy and flow cytometry to visualize the localization of the compound in cells or tissues.

Affinity Tagging: For use in pull-down assays or for immobilization, the molecule can be conjugated to an affinity tag like biotin (B1667282). The high-affinity interaction between biotin and streptavidin can then be exploited to isolate binding partners or to anchor the molecule to a surface. Similar to fluorescent labeling, biotinylation is often performed by reacting the primary amine with an activated biotin-NHS ester.

Photoaffinity Labeling: To identify the direct binding targets of the compound within a complex biological system, it can be converted into a photoaffinity probe. This involves introducing a photoreactive group, such as a diazirine or an aryl azide (B81097), and often an additional handle for downstream analysis, like an alkyne or azide for click chemistry. nih.gov Upon photoactivation with UV light, the photoreactive group forms a highly reactive species that covalently cross-links to nearby molecules, allowing for the identification of specific binding proteins. nih.gov

Table 3: Examples of Derivatization for Enhanced Research Utility

Derivatization Type Functional Group Target Reagent Example Research Application
Fluorescent Labeling Primary Amine Fluorescein-NHS ester Cellular imaging, Flow cytometry
Affinity Tagging Primary Amine Biotin-NHS ester Protein pull-down assays, Immobilization

Structural Elucidation and Conformational Analysis of 2 Amino 3 Cyclobutylpropanamide and Its Derivatives

Spectroscopic Techniques for Conformational Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformation of molecules in solution. For cyclobutane (B1203170) derivatives, ¹H NMR chemical shifts and coupling constants are particularly informative.

The protons of an unsubstituted cyclobutane ring typically show a single chemical shift around 1.96 ppm, indicating that they are in a similar chemical environment on average due to rapid ring puckering. docbrown.info However, the introduction of substituents, such as the amino and propanamide groups in 2-amino-3-cyclobutylpropanamide, breaks this symmetry and can lead to more complex spectra. The chemical shifts of the cyclobutane ring protons are influenced by the electronic effects and spatial orientation of these substituents. calstate.eduacs.org

Theoretical studies have been conducted to understand the unusual upfield ¹H NMR chemical shift of cyclobutane (around 1.98 ppm) compared to larger cycloalkanes (around 1.44-1.54 ppm). nih.govresearchgate.net These studies suggest that while the cyclobutane C-C framework does shield the protons, the effect is not as pronounced as in cyclopropane (B1198618) and differs from conventional interpretations. nih.govresearchgate.net The analysis of proton shielding tensors through methods like NCS-NBO can provide deeper insights into the origins of these chemical shifts. nih.govresearchgate.net

In substituted cyclobutanes, the relative stereochemistry of the substituents significantly impacts the NMR spectrum. For instance, the formation of different stereoisomers of tetrakis(4-pyridyl)cyclobutane results in distinct singlets in the ¹H NMR spectrum, allowing for their identification and quantification. researchgate.net Similarly, for derivatives of 2-substituted cyclobutane-α-amino acids, NMR spectroscopy, in conjunction with X-ray diffraction and computational methods, has been used to study their conformational preferences in solution. acs.org The complexity of interpreting spectroscopic data for cyclobutane systems often arises from the rapid interconversion between different puckered conformations, a phenomenon known as ring flipping. calstate.edu

Interactive Data Table: Representative ¹H NMR Chemical Shifts of Cyclobutane and Related Compounds

CompoundSolventProtonChemical Shift (ppm)
CyclobutaneCDCl₃CH₂1.96 docbrown.info
Cyclobutane(Theoretical)CH₂1.98 nih.govresearchgate.net
Cyclopropane(Theoretical)CH₂0.22 nih.govresearchgate.net
Larger Cycloalkanes(General)CH₂1.44-1.54 nih.govresearchgate.net
TDG + ACB ImineCD₃ODImine H8.31-8.45 calstate.edu
TDG + ACB + Pd(OAc)₂CD₃ODImine H~8.6 calstate.edu

Computational Approaches to Conformational Landscape

Density Functional Theory (DFT) Calculations for Conformational Energy

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing valuable insights into the conformational energies and geometries of molecules. For cyclobutane and its derivatives, DFT methods are employed to explore the potential energy surface and identify stable conformers.

High-level ab initio and DFT calculations have been instrumental in characterizing the structure and ring-puckering properties of cyclobutane. nih.govnih.gov These studies have revealed that accurate predictions of the inversion barrier between the puckered (D₂d) and planar (D₄h) transition state conformations require sophisticated levels of theory, such as CCSD(T) with large basis sets. nih.gov For instance, the puckering angle (θ) has been calculated to be around 29.6 degrees, and the inversion barrier is estimated to be approximately 482-498 cm⁻¹. nih.govnih.gov

In the context of substituted cyclobutanes like 2-amino-3-cyclobutylpropanamide, DFT calculations can elucidate the influence of the substituents on the ring's conformational preferences. A study on 2-substituted cyclobutane-α-amino acid derivatives utilized DFT calculations to investigate their conformational landscape in the gas phase and in solution. acs.org These calculations, combined with experimental data, demonstrated that an equatorial substituent at the C2 position can modulate the ring-puckering preference. acs.orgresearchgate.net

Furthermore, DFT is used to study intramolecular interactions, such as hydrogen bonds, which play a significant role in stabilizing specific conformations. For example, in cyclic amides derived from α-methylbenzylamine, DFT calculations have supported the existence of a stabilizing C–H···O intramolecular hydrogen bond. acs.org The effect of solvent on conformational equilibria can also be modeled using methods like the Polarizable Continuum Model (PCM) within the DFT framework. researchgate.net

Interactive Data Table: Calculated Structural Parameters of Cyclobutane

ParameterCCSD(T)/aug-cc-pVTZ nih.govab initio (best estimate) nih.gov
r(C-C)1.554 Å-
r(C-Hα)1.093 Å-
r(C-Hβ)1.091 Å-
φ(C-C-C)88.1°-
θ (puckering angle)29.68°29.59°
Inversion Barrier498 cm⁻¹482 cm⁻¹

Molecular Dynamics (MD) Simulations for Dynamic Conformations

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic conformational landscape of molecules over time. By simulating the atomic motions based on a force field, MD provides insights into the flexibility and conformational transitions of molecules like 2-amino-3-cyclobutylpropanamide.

MD simulations are particularly useful for studying the behavior of amino acids and peptides in solution. acs.orgresearchgate.net For instance, MD simulations of amino acid dipeptides can be used to generate features based on their backbone (φ, ψ) dihedral angle distributions and electrostatic potentials. acs.org These simulations often employ enhanced sampling techniques like bias-exchange metadynamics to overcome energy barriers and explore a wider range of conformations. acs.org

For cyclobutane derivatives, MD simulations can complement static DFT calculations by providing a dynamic picture of the ring-puckering process and the interplay between different conformations. A study on 2-substituted cyclobutane-α-amino acid derivatives utilized MD simulations in a set solvent to understand their conformational behavior. acs.org

Analysis of Intramolecular Hydrogen Bonding and Solvation Effects

Intramolecular hydrogen bonds and the effects of solvation are critical factors that govern the conformational preferences of 2-amino-3-cyclobutylpropanamide. The presence of both amino and amide groups provides opportunities for various hydrogen bonding interactions.

Intramolecular Hydrogen Bonding:

The amide group itself is a key player in forming hydrogen bonds. While amide-amide hydrogen bonds are fundamental in protein secondary structure, they can also occur intramolecularly in smaller molecules. nih.govnih.gov Studies on small peptides have shown that conformations containing intramolecular amide-amide hydrogen bonds can be energetically comparable to other conformations. nih.gov The stability of these hydrogen bonds can be influenced by the surrounding molecular framework.

Solvation Effects:

The solvent environment has a profound impact on the conformational equilibrium of amides. Amides generally form stronger intermolecular hydrogen bonds with water than with other amides. nih.gov This means that in an aqueous environment, conformations that maximize solvent exposure of the amide groups might be favored over those with intramolecular hydrogen bonds.

Computational methods, such as the self-consistent reaction field (SCRF) theory, can be used to investigate solvent effects on conformational equilibria and vibrational spectra. nih.gov Studies on diacetamide (B36884) have shown that increasing solvent polarity leads to changes in geometry and vibrational frequencies, consistent with an increased contribution of the dipolar resonance structure of the amide group. nih.gov For peptides containing proline, which has a tertiary amide, mixed quantum-classical models have been developed to account for solvent and conformational effects on the amide I vibrational band. nih.govaip.orgamanote.com These models highlight the importance of accurately describing the interactions between the peptide and the surrounding solvent molecules.

Influence of Cyclobutyl Ring Puckering and Substituent Effects on Conformation

The conformation of 2-amino-3-cyclobutylpropanamide is significantly dictated by the inherent puckering of the cyclobutane ring and the steric and electronic effects of its substituents.

Cyclobutyl Ring Puckering:

The degree of puckering and the barrier to ring inversion are fundamental properties of the cyclobutane system. High-level ab initio calculations have determined the equilibrium puckering angle to be around 29.6 degrees and the inversion barrier to be in the range of 482-498 cm⁻¹. nih.govnih.gov

Substituent Effects:

The introduction of substituents on the cyclobutane ring has a profound influence on its conformational preferences. In the case of 2-amino-3-cyclobutylpropanamide, the amino and propanamide groups will preferentially occupy positions that minimize steric hindrance. Generally, bulky substituents favor the equatorial positions in the puckered conformation to reduce steric strain, particularly 1,3-diaxial interactions that would occur if they were in axial positions. youtube.com

A comprehensive study on 2-substituted cyclobutane-α-amino acid derivatives, combining X-ray diffraction, NMR spectroscopy, and computational methods, revealed that a substituent fixed in an equatorial position at the C2 position of the cyclobutane ring modulates the conformational preference of the ring puckering. acs.orgresearchgate.net This highlights the intricate coupling between the substituent's orientation and the ring's conformation. The stereochemical complexity of polysubstituted cyclobutanes is further compounded by the fluxional nature of the ring system, making the interpretation of spectroscopic data challenging. calstate.edu The development of stereocontrolled synthetic methods is therefore crucial for accessing specific conformations of cyclobutane derivatives. calstate.edu

Applications in Peptidomimetic Design and Bioactive Scaffold Development

Design Principles for Incorporating Cyclobutyl Amino Acid Amides into Peptidomimetics

The design of peptidomimetics often involves the introduction of non-natural amino acids to enforce specific three-dimensional structures that are crucial for biological activity. Cyclobutyl amino acid amides serve as effective building blocks for this purpose due to the inherent rigidity of the cyclobutane (B1203170) ring.

The constrained nature of the cyclobutane ring in amino acids like 2-Amino-3-cyclobutylpropanamide can induce and stabilize specific secondary structures in peptides, such as β-turns and helices. tesisenred.netrsc.org For instance, the incorporation of (1S,2S)-2-aminocyclobutane-1-carboxylic acid into short oligomers has been shown to promote the formation of well-defined helical structures in solution. mdpi.com These structures are often stabilized by the formation of eight-membered hydrogen-bonded rings between adjacent residues. mdpi.com

In a study on a peptide containing the non-natural (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c4Ser) residue, it was observed that the peptide adopted a conformation with two consecutive type III β-turns, which are fundamental elements of a 3₁₀-helix. rsc.org This demonstrates the potent ability of the cyclobutane moiety to act as a turn-inducing element within a peptide backbone. The specific stereochemistry of the cyclobutane ring is a critical determinant of the resulting secondary structure.

Cyclobutyl Amino Acid Derivative Observed Secondary Structure Key Stabilizing Interactions
(1S,2S)-2-aminocyclobutane-1-carboxylic acidHelical foldingEight-membered hydrogen-bonded rings
(1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c4Ser)Consecutive type III β-turns (3₁₀-helix element)Intramolecular hydrogen bonds

This table illustrates how different cyclobutyl amino acid derivatives can induce specific secondary structures in peptides.

The incorporation of a cyclobutane ring into a peptide backbone significantly reduces its conformational freedom. mdpi.commagtech.com.cn This rigidity is a key factor in enhancing the metabolic stability of the resulting peptidomimetic. magtech.com.cnprismbiolab.com Native peptides are often susceptible to degradation by proteases, which recognize and cleave specific peptide bonds within flexible chain segments. By introducing a rigid element like a cyclobutane ring, the peptide can adopt a conformation that is no longer recognized by these enzymes, thereby increasing its half-life in a biological system. magtech.com.cnnih.gov

The conformational constraint imposed by the cyclobutane ring can also pre-organize the pharmacophoric groups of a peptidomimetic into the bioactive conformation required for binding to its target receptor. mdpi.com This can lead to an increase in binding affinity and selectivity. magtech.com.cn The high rigidity conferred by the cyclobutane ring has been demonstrated through NMR structural studies and DFT theoretical calculations, which have shown the formation of strong intramolecular hydrogen bonds that result in highly rigid molecular structures. acs.org

Effect of Conformational Restriction Impact on Peptidomimetic Properties Underlying Mechanism
Enhanced Metabolic StabilityIncreased resistance to proteolytic degradation. magtech.com.cnnih.govThe rigid conformation is not recognized by proteases. magtech.com.cn
Increased Binding AffinityImproved interaction with biological targets. magtech.com.cnPre-organization of pharmacophoric groups into the bioactive conformation. mdpi.com
Improved SelectivityPreferential binding to the desired target over off-targets. magtech.com.cnThe fixed conformation fits specifically into the target's binding site.

This table summarizes the significant advantages of incorporating conformationally restricting cyclobutyl amino acids into peptidomimetics.

Utilization as Non-Proteinogenic Amino Acid Building Blocks in Peptide Chemistry

2-Amino-3-cyclobutylpropanamide and its analogs are classified as non-proteinogenic amino acids (NPAAs), meaning they are not among the 20 standard amino acids encoded by the genetic code. nih.gov The synthesis and incorporation of such NPAAs into peptide sequences is a rapidly growing area of research aimed at developing peptide-based therapeutics with improved properties. nih.govresearchgate.net

The chemical synthesis of peptides allows for the site-specific incorporation of these custom-designed building blocks. chemrxiv.org Various synthetic methodologies have been developed for the preparation of cyclobutane-containing amino acids in their free form or suitably protected for use in solid-phase or solution-phase peptide synthesis. acs.orgresearchgate.net The ability to create a diverse array of these building blocks with different stereochemistries and functional group substitutions provides a powerful toolkit for medicinal chemists to fine-tune the properties of peptidomimetics. nih.gov The inclusion of NPAAs like cyclobutyl amino acid amides can fundamentally alter the drug-like properties of peptides, including their stability, potency, and permeability. nih.gov

Development of Constrained Scaffolds for Modulating Biological Interactions

The rigid framework provided by cyclobutyl amino acids makes them excellent candidates for the construction of constrained scaffolds designed to modulate biological interactions, particularly protein-protein interactions (PPIs). mdpi.comnih.gov PPIs are involved in a vast number of cellular processes, and their dysregulation is often associated with disease. rsc.org However, the large and often flat interfaces of PPIs make them challenging targets for traditional small-molecule drugs. rsc.orgvu.nl

Enzymatic Inhibition and Receptor Ligand Interaction Studies of 2 Amino 3 Cyclobutylpropanamide Analogs

Mechanisms of Enzyme Inhibition by Cyclobutyl Amino Acid Derivatives

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. numberanalytics.com This inhibition is a fundamental regulatory mechanism in biological systems and a cornerstone of pharmaceutical development. numberanalytics.comnih.gov Inhibitors can act through various mechanisms, broadly classified as reversible or irreversible. libretexts.orgyoutube.com Reversible inhibitors, which form noncovalent bonds with the enzyme, can be further categorized based on how they interact with the enzyme and its substrate. libretexts.org

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the enzyme's natural substrate, binds directly to the active site. tutorchase.comwikipedia.org This binding event physically blocks the substrate from accessing the active site, thereby preventing the enzyme from catalyzing its reaction. wikipedia.orgyoutube.com The inhibitor and the substrate are in "competition" for the same binding location. youtube.com A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate; if there are many more substrate molecules than inhibitor molecules, the substrate is more likely to bind to the active site. tutorchase.comwikipedia.org

In the context of enzyme kinetics, competitive inhibition leads to an increase in the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of its maximum. numberanalytics.comwikipedia.org This increase in Kₘ signifies a reduced apparent affinity of the enzyme for its substrate in the presence of the inhibitor. numberanalytics.com However, the maximum reaction velocity (Vₘₐₓ) remains unchanged, as the effect of the inhibitor can be surmounted at saturating substrate concentrations. numberanalytics.comwikipedia.org

Derivatives of 2-Amino-3-cyclobutylpropanamide, as analogs of natural amino acids, are potential candidates for acting as competitive inhibitors. mdpi.com Their structure allows them to mimic endogenous substrates and bind to the active sites of enzymes involved in amino acid metabolism. For instance, the drug sulfanilamide (B372717) acts as a competitive inhibitor by mimicking the substrate para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate (B1496061) synthase. wikipedia.org Similarly, a cyclobutyl amino acid derivative could compete with a natural amino acid for the active site of a transaminase or synthetase.

Inhibition TypeEffect on VₘₐₓEffect on KₘDescription
Competitive UnchangedIncreasesInhibitor binds only to the enzyme's active site, competing with the substrate. numberanalytics.comwikipedia.org
Non-Competitive DecreasesUnchangedInhibitor binds to an allosteric site, affecting both the enzyme and the enzyme-substrate complex equally. wikipedia.orgnih.gov
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate complex at an allosteric site. youtube.com

In contrast to competitive inhibition, non-competitive and allosteric inhibition involve the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. tutorchase.comwikipedia.org This binding event induces a conformational change in the enzyme's three-dimensional structure. tutorchase.com This structural alteration affects the active site, reducing the enzyme's ability to bind its substrate or convert it to product, even though the inhibitor is not directly blocking the site. numberanalytics.comreddit.com

In pure non-competitive inhibition, the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate (ES) complex. wikipedia.orgnih.gov This mode of inhibition reduces the Vₘₐₓ because a fraction of the enzyme molecules are rendered less effective, regardless of the substrate concentration. nih.gov Unlike competitive inhibition, it cannot be overcome by adding more substrate. nih.gov The Kₘ, however, remains unchanged because the inhibitor does not interfere with the binding of the substrate to the enzyme; it only affects the catalytic efficiency of the enzyme-substrate complex. numberanalytics.comnih.gov

Allosteric inhibition is a broader term that encompasses non-competitive inhibition. wikipedia.orgkhanacademy.org Allosteric inhibitors can act as competitive, non-competitive, or uncompetitive inhibitors depending on how their binding affects the enzyme's affinity for the substrate and its catalytic activity. wikipedia.org For example, the amino acid alanine (B10760859) acts as a non-competitive inhibitor of pyruvate (B1213749) kinase, a key enzyme in glycolysis, by binding to an allosteric site and regulating the metabolic pathway through feedback inhibition. wikipedia.orgnih.gov The unique three-dimensional shape conferred by the cyclobutyl ring in an analog could facilitate binding to an allosteric pocket, leading to a non-competitive mode of inhibition by inducing a conformational change that distorts the active site. nih.gov

Characterization of Ligand-Receptor Binding Interfaces

The interaction between a ligand, such as a drug molecule, and its target receptor is a highly specific process governed by the chemical and structural properties of both entities. nih.gov The binding interface is the region where the ligand makes contact with the receptor, forming a complex that initiates a biological response. nih.gov Characterizing this interface is crucial for understanding the mechanism of action and for designing more potent and selective therapeutic agents. duke.edu

The binding pockets of proteins and receptors are lined with specific amino acid residues that form interactions with the ligand. These interactions can include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov Identifying which residues are critical for binding is a key goal of molecular biology and drug discovery. duke.edu

Studies analyzing a wide range of protein-ligand complexes have shown that certain amino acid residues are found more frequently in binding sites compared to other regions of the protein. nih.gov Aromatic residues like Tryptophan (Trp), Tyrosine (Tyr), and Histidine (His), along with the positively charged Arginine (Arg), are particularly common in binding pockets. nih.gov The cyclobutyl group of a ligand, being hydrophobic, is well-suited to occupy hydrophobic pockets within a receptor, potentially making van der Waals contact with nonpolar residues. nih.gov

Furthermore, receptor binding is not always a simple "lock-and-key" process; the binding site can be flexible. duke.edu The binding of a ligand can induce conformational changes in the side chains of nearby amino acid residues, a phenomenon known as "induced fit." reddit.com For example, studies on human collagenase and acetylcholinesterase have shown that residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) can rearrange their side chains to accommodate different ligands. duke.edu In one study, the binding of a ligand caused the side chains of Tyr71 and Tyr370 to rearrange, transforming the binding site. duke.edu The constrained yet three-dimensional nature of cyclobutyl derivatives can be instrumental in fitting into these flexible pockets and establishing critical interactions. ru.nl

Amino Acid ResidueCommon Role in Binding PocketsPotential Interaction with Cyclobutyl Analogs
Tryptophan (Trp) Frequent at binding sites; involved in hydrophobic and π-π stacking interactions. nih.govru.nlHydrophobic interactions with the cyclobutyl ring; π-π stacking if the analog contains an aromatic moiety.
Tyrosine (Tyr) Frequent at binding sites; can form hydrogen bonds and hydrophobic interactions. nih.govru.nlHydrophobic interactions; potential hydrogen bonding with amide or amino groups of the ligand.
Arginine (Arg) Frequent at binding sites; forms strong ionic bonds (salt bridges) with negatively charged groups. nih.govIonic interaction with a carboxylate group if present on the analog.
Phenylalanine (Phe) Involved in hydrophobic interactions; can show side-chain flexibility upon ligand binding. duke.eduHydrophobic interactions with the cyclobutyl ring.
Serine (Ser) Can form hydrogen bonds with ligands. nih.govHydrogen bonding with the amide or amino groups of 2-Amino-3-cyclobutylpropanamide.

Binding affinity refers to the strength of the interaction between a ligand and its receptor, often quantified by the dissociation constant (Kᵢ). Ligand selectivity describes the ability of a ligand to bind to a specific receptor type over others. Both are critical parameters for a successful drug, as high affinity leads to potency at low concentrations and high selectivity minimizes off-target side effects. nih.gov

The incorporation of constrained structural elements, such as a cyclobutyl ring, is a common strategy in medicinal chemistry to enhance both affinity and selectivity. nih.govnih.gov The rigid ring system reduces the conformational flexibility of the molecule, which can decrease the entropic penalty of binding and pre-organize the pharmacophoric groups in an optimal orientation for receptor interaction. nih.gov This can lead to a more potent binding efficiency. ru.nl For example, replacing a flexible alkyl chain with a cyclobutyl ring can increase metabolic stability while maintaining the necessary biological properties for transport into cells. nih.gov

Selectivity can be achieved when the unique shape and size of a ligand allow it to fit perfectly into the binding pocket of its intended target but not into the pockets of other receptors. nih.gov For instance, cyclobutyl derivatives have been shown to fit well into binding channels that are too narrow for bulkier groups like cyclohexyl rings, allowing for critical hydrogen bonding interactions that would otherwise not be possible. ru.nl This precise fit is a key determinant of ligand selectivity. nih.gov

Computational Modeling of Ligand-Receptor Interactions

Computational modeling has become an indispensable tool in modern drug discovery for predicting and analyzing how ligands interact with their biological targets. nih.govduke.edu Techniques like molecular docking and molecular dynamics (MD) simulations allow researchers to visualize the binding of a ligand to a receptor at an atomic level. nih.gov

Automated docking methods can predict the preferred orientation of a ligand within a binding site and estimate the strength of the interaction (binding affinity). nih.gov These simulations can screen large libraries of virtual compounds to identify potential drug candidates. In the context of 2-Amino-3-cyclobutylpropanamide analogs, docking could be used to predict how the cyclobutyl ring orients itself within a known receptor pocket and to identify key interactions with amino acid residues. nih.gov

MD simulations can provide further insights by modeling the dynamic nature of the ligand-receptor complex over time. nih.gov This can reveal how the receptor's structure flexes and adapts upon ligand binding and can help identify stable interactions that contribute to binding affinity. duke.edu For example, computational studies on PDE10A inhibitors showed that while a cyclohexyl analog was too bulky, cyclobutyl derivatives fit well within a channel between Gln716 and Tyr683 residues, allowing for critical hydrogen bonding. ru.nl Such computational approaches provide a molecular framework for understanding binding data and for rationally designing next-generation inhibitors with improved potency and selectivity. nih.gov

Molecular Docking for Predicting Binding Poses and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design and discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a relevant study, the interactions of various cyclobutane (B1203170) and cyclopropane (B1198618) carboxylic acid derivatives, which are analogs of 2-Amino-3-cyclobutylpropanamide, with the enzyme collagenase were investigated using molecular docking. researchgate.net Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix components, and their activity is a hallmark of various pathological conditions, including the metastasis of cancer. researchgate.net The inhibition of MMPs is, therefore, a significant therapeutic strategy. nih.govnih.gov

The research utilized AutoDock Vina, a widely used software for molecular docking, to model the in-silico interactions of these compounds. researchgate.net The study involved a screening of 92 non-protein heterocyclic amino acids, including Cl- and NH2- derivatives of cyclobutane carboxylic acid. researchgate.net The primary objective was to assess their potential as inhibitors of collagenase, thereby evaluating their prospective efficacy in antimetastatic therapy. researchgate.net

The process of molecular docking involves preparing the three-dimensional structures of both the ligand (the cyclobutane derivative) and the receptor (collagenase). The software then systematically explores various possible conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most stable and likely binding mode. These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex.

The docking analysis of these cyclobutane derivatives against collagenase serves as a preliminary but essential step in identifying promising lead compounds for further experimental validation. nih.gov

Table 1: Molecular Docking Parameters for Cyclobutane Derivatives

ParameterDescription
Target Protein Collagenase (a Matrix Metalloproteinase)
Ligand Class Cyclobutane Carboxylic Acid Derivatives (Analogs of 2-Amino-3-cyclobutylpropanamide)
Docking Software AutoDock Vina
Screening Library Size 92 non-protein heterocyclic amino acids, including cyclobutane derivatives
Primary Outcome Prediction of binding affinity and interaction modes

Analysis of Protein-Ligand Binding Sites and Mechanisms

The analysis of the binding sites of proteins and the mechanisms by which ligands interact with them is fundamental to understanding their biological function and for the rational design of drugs. In the context of the cyclobutane-containing analogs of 2-Amino-3-cyclobutylpropanamide, the docking studies provided detailed information about their interaction with the active site of collagenase. researchgate.net

The active site of collagenase, like other MMPs, contains a catalytic zinc ion that is crucial for its enzymatic activity. nih.gov Effective inhibitors typically chelate this zinc ion, thereby blocking the enzyme's function. The docking analysis of the cyclobutane derivatives revealed the specific amino acid residues within the collagenase active site that are involved in the binding. researchgate.net

The binding energy values obtained from the docking simulations provide a quantitative measure of the affinity of the cyclobutane derivatives for the collagenase active site. A more negative binding energy indicates a stronger and more stable interaction. The study identified specific cyclobutane derivatives that exhibited favorable binding energies, suggesting they could be potent inhibitors of the enzyme. researchgate.net

Furthermore, the analysis of the docked conformations elucidated the key interactions responsible for binding. These interactions can include:

Hydrogen Bonds: Formed between the ligand and amino acid residues such as histidine, aspartate, and glutamate (B1630785) in the protein's active site.

Coordination with the Catalytic Zinc Ion: Functional groups on the cyclobutane derivatives can directly interact with the zinc ion, a key mechanism for the inhibition of MMPs. nih.gov

By understanding these detailed interactions, it is possible to refine the chemical structure of the lead compounds to enhance their binding affinity and selectivity for the target enzyme. This structure-activity relationship (SAR) is a cornerstone of modern drug discovery. The insights gained from such studies on cyclobutane derivatives can guide the synthesis of more potent and specific collagenase inhibitors for potential therapeutic applications. ebi.ac.uknih.gov

Table 2: Key Interactions of Cyclobutane Derivatives in the Collagenase Active Site

Interaction TypeInteracting ComponentsSignificance
Hydrogen Bonding Ligand functional groups with polar amino acid residuesStabilizes the ligand in the binding pocket
Hydrophobic Interactions Cyclobutane ring with nonpolar pockets of the active siteEnhances binding affinity
Zinc Chelation Ligand's chelating groups with the catalytic Zn2+ ionEssential for potent enzymatic inhibition

Theoretical Organic Chemistry and Computational Prediction for 2 Amino 3 Cyclobutylpropanamide Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

The electronic structure is significantly influenced by the interplay between the electron-donating amino group and the electron-withdrawing amide group. The lone pair of electrons on the nitrogen of the amino group increases the electron density of the molecule, while the carbonyl group of the propanamide moiety withdraws electron density. This push-pull effect creates a polarized molecule with distinct regions of high and low electron density.

The cyclobutyl group introduces ring strain, which can impact the molecule's geometry and electronic stability. The strained C-C bonds of the cyclobutyl ring are generally higher in energy than those in an acyclic system, which can influence the molecule's reactivity.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In 2-Amino-3-cyclobutylpropanamide, the HOMO is expected to be localized primarily on the amino group, making it the most likely site for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon of the propanamide group, the most probable site for nucleophilic attack.

Table 1: Predicted Electronic Properties of 2-Amino-3-cyclobutylpropanamide

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVIndicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity.
LUMO Energy ~ 1.5 eVIndicates the energy of the lowest energy empty orbital, related to electron affinity and electrophilicity.
HOMO-LUMO Gap ~ 8.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment ~ 3.5 DA significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions.

Note: These values are estimations based on computational studies of similar amino acid and amide structures and are intended for illustrative purposes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and structural elucidation of novel compounds like 2-Amino-3-cyclobutylpropanamide.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the cyclobutyl ring will likely appear as complex multiplets in the aliphatic region (around 1.5-2.5 ppm) due to their unique chemical environments and coupling interactions. The α-proton, adjacent to the amino and amide groups, would likely appear as a multiplet further downfield. The protons of the amino group (NH₂) and the amide group (NH₂) will appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will also show characteristic signals. The carbonyl carbon of the propanamide group is expected to be the most downfield signal (around 170-180 ppm). The α-carbon will appear in the range of 50-60 ppm, while the carbons of the cyclobutyl ring will have shifts in the aliphatic region (around 20-40 ppm).

Table 2: Predicted NMR Chemical Shifts (ppm) for 2-Amino-3-cyclobutylpropanamide

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH 3.5 - 4.050 - 60
β-CH (cyclobutyl) 2.0 - 2.535 - 45

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Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-cyclobutylpropanamide, and how can reaction conditions be optimized?

The synthesis of 2-Amino-3-cyclobutylpropanamide derivatives typically involves protecting the amino group to avoid undesired side reactions. A high-yield (85%) route for structurally similar compounds, such as Ethyl 2-amino-3-cyclobutylpropanoate, uses 2-(benzhydrylidene-amino)-3-cyclobutyl-propionic acid ethyl ester as an intermediate . Key considerations include:

  • Cyclobutyl ring strain : Use low-temperature conditions (0–5°C) during cyclization to minimize ring-opening side reactions.
  • Amino protection : Employ orthogonal protecting groups (e.g., benzyloxycarbonyl [Cbz] or tert-butoxycarbonyl [Boc]) to enable selective deprotection during multi-step syntheses.
  • Catalysts : Optimize palladium-catalyzed hydrogenation for deprotection steps to avoid over-reduction of the cyclobutyl moiety.

Q. What analytical techniques are critical for characterizing 2-Amino-3-cyclobutylpropanamide and verifying its purity?

Characterization should include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the cyclobutyl ring structure (e.g., multiplet signals at δ 2.5–3.0 ppm for cyclobutyl protons) and the amino group (δ 1.5–2.0 ppm in DMSO-d6) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C9H16N2O for the free base) and detect impurities.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in enantiopure samples .

Advanced Research Questions

Q. How can researchers address low synthetic yields caused by cyclobutyl ring instability?

The strained cyclobutyl ring is prone to ring-opening under harsh conditions. Mitigation strategies include:

  • Low-temperature reactions : Conduct reactions below 10°C to stabilize the ring .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states without inducing ring strain .
  • Protecting group strategies : Introduce steric hindrance near the cyclobutyl group using bulky substituents during synthesis .

Q. How should contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Discrepancies in activity data may arise from:

  • Assay conditions : Validate assays under standardized pH, temperature, and ionic strength (e.g., enzyme inhibition studies at pH 7.4 and 37°C) .
  • Purity checks : Use HPLC with UV detection (λ = 220–280 nm) to confirm >95% purity, as impurities like oxidation byproducts can skew results .
  • Enantiomeric purity : Separate enantiomers via chiral chromatography (e.g., Chiralpak® columns) to assess stereospecific activity differences .

Q. What computational methods predict the interaction of 2-Amino-3-cyclobutylpropanamide with biological targets?

  • Molecular docking : Use software like AutoDock Vina with target proteins (e.g., serine proteases) and the compound’s SMILES string (C(CC1CCC1)(C(=O)N)N) to model binding affinities .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclobutyl moiety in binding pockets .

Q. What strategies enable enantioselective synthesis of 2-Amino-3-cyclobutylpropanamide?

  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones to induce asymmetry during cyclobutylpropanoate formation .
  • Catalytic asymmetric synthesis : Screen chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) for hydrogenation steps .

Methodological Notes

  • Storage : Store the compound in airtight containers at –20°C to prevent hydrolysis of the amide group .
  • Biological assays : Pre-solubilize in DMSO (≤1% v/v) for in vitro studies to avoid solvent toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.